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Compound of Interest

Compound Name: SR3335

Cat. No.: B1682619 Get Quote

For researchers and drug development professionals exploring the landscape of nuclear

receptor modulation, understanding the selectivity of chemical probes is paramount. This guide

provides a comprehensive comparison of SR3335's interaction with its primary target, the

Retinoic Acid Receptor-Related Orphan Receptor Alpha (RORα), versus other nuclear

receptors. The data presented herein is compiled from publicly available research to facilitate

an objective evaluation of SR3335's cross-reactivity profile.

SR3335 has been identified as a potent and selective synthetic inverse agonist of RORα.[1][2]

[3] Its primary mechanism of action involves the direct binding to the RORα ligand-binding

domain, leading to the suppression of the receptor's constitutive transcriptional activity.[1][2]

This inhibitory effect has been shown to modulate the expression of RORα target genes, such

as those involved in hepatic gluconeogenesis, including glucose-6-phosphatase (G6Pase) and

phosphoenolpyruvate carboxykinase (PEPCK).[1][3][4]

Quantitative Comparison of SR3335 Activity at
Various Nuclear Receptors
The following table summarizes the known quantitative and qualitative data on the activity of

SR3335 across a range of nuclear receptors. This data is primarily derived from radioligand

binding assays and cell-based cotransfection assays.
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Nuclear
Receptor

Assay Type Metric Value Reference

RORα
Radioligand

Binding
Kᵢ 220 nM [1][4]

Cotransfection

(Gal4-LBD)
IC₅₀ 480 nM [1][5]

RORβ

Radioligand

Binding &

Cotransfection

Activity
No activity

observed
[1][2]

RORγ

Radioligand

Binding &

Cotransfection

Activity

No significant

competition/activi

ty observed (up

to 10 µM in

cotransfection)

[1][2][5]

FXR Cotransfection Activity
No activity

observed
[1][2]

LXRα
Cotransfection

(Gal4-LBD)
Activity

No effect on

activity
[1][5]

LXRβ
Full Panel

Screening
Activity

Modest,

negligible activity
[6]

PXR
Full Panel

Screening
Activity

Modest,

negligible activity
[6]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are generalized protocols for the key assays used to determine the cross-

reactivity of SR3335.

Radioligand Binding Assay (Competitive)
This assay quantifies the ability of a test compound (SR3335) to compete with a radiolabeled

ligand for binding to a specific nuclear receptor.
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Receptor Preparation: The ligand-binding domain (LBD) of the target nuclear receptor (e.g.,

RORα) is expressed and purified.

Assay Buffer: A suitable buffer is prepared to maintain the stability and activity of the

receptor.

Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]25-

hydroxycholesterol for RORα) is incubated with the receptor LBD in the presence of

increasing concentrations of the unlabeled competitor (SR3335).

Separation: After reaching equilibrium, the bound and free radioligand are separated. This is

commonly achieved by rapid filtration through a glass fiber filter that traps the receptor-ligand

complex.

Quantification: The amount of radioactivity trapped on the filter is measured using a

scintillation counter.

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm

of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50%

of specific binding) is determined by non-linear regression. The Kᵢ (inhibition constant) is

then calculated using the Cheng-Prusoff equation.

Mammalian Cell-Based Cotransfection Assay (Gal4-LBD
Chimera)
This functional assay measures the ability of a compound to modulate the transcriptional

activity of a nuclear receptor in a cellular context.

Cell Culture: A suitable mammalian cell line, such as HEK293T, is cultured in appropriate

media.

Plasmids: Two key plasmids are used:

An expression vector encoding a fusion protein of the Gal4 DNA-binding domain (DBD)

and the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., Gal4-RORα-

LBD).
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A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4

upstream activating sequences (UAS).

Transfection: The cells are co-transfected with both the expression and reporter plasmids

using a suitable transfection reagent.

Compound Treatment: After a period of post-transfection incubation, the cells are treated

with various concentrations of the test compound (SR3335).

Cell Lysis and Luciferase Assay: Following the treatment period, the cells are lysed, and the

luciferase activity is measured using a luminometer.

Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla

luciferase or total protein concentration). The data is then plotted as the percentage of

maximal response versus the logarithm of the compound concentration to determine the IC₅₀

or EC₅₀.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of SR3335's primary target and off-

target receptors, as well as the experimental workflows for assessing cross-reactivity.
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Caption: SR3335 acts as an inverse agonist on the RORα signaling pathway.
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Caption: Simplified signaling pathways of potential off-target nuclear receptors LXRβ and PXR.
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Caption: Workflow for assessing the cross-reactivity of SR3335 using binding and functional

assays.

In summary, the available data strongly supports the classification of SR3335 as a selective

inverse agonist for RORα. While modest interactions with LXRβ and PXR have been noted,

these are reported to be negligible, particularly when compared to the effects of dedicated

agonists for these receptors. For definitive conclusions on the cross-reactivity profile, especially

at LXRβ and PXR, further quantitative data from comprehensive screening panels would be

beneficial. The experimental protocols and workflows provided in this guide offer a foundational

understanding of the methodologies employed to characterize such compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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